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Abstract

AS1842856 is a potent and selective, cell-permeable small molecule inhibitor of the Forkhead
box protein O1 (FOXOL1) transcription factor. FOXOL1 is a key regulator of numerous cellular
processes, including metabolism, cell cycle, apoptosis, and stress resistance. Dysregulation of
FOXO1 activity is implicated in a variety of diseases, including metabolic disorders like type 2
diabetes and various cancers. This technical guide provides a comprehensive overview of
AS1842856, including its mechanism of action, selectivity, and effects on key signaling
pathways. Detailed experimental protocols and quantitative data are presented to facilitate its
use in research and drug development.

Introduction

Forkhead box O (FOXO) transcription factors are a family of proteins that act as downstream
effectors of the insulin and growth factor signaling pathways.[1] Among the four members in
mammals (FOXO1, FOX0O3a, FOX04, and FOXO6), FOXOL1 is extensively studied for its
pivotal role in glucose and lipid metabolism, as well as in the regulation of cell fate.[2][3] In the
absence of insulin signaling, FOXOL1 is active and translocates to the nucleus, where it
promotes the transcription of genes involved in gluconeogenesis and cell cycle arrest.[3] Upon
insulin stimulation, FOXOL1 is phosphorylated by Akt, leading to its exclusion from the nucleus
and subsequent degradation, thereby inhibiting its transcriptional activity.[4]
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AS1842856 was identified as a selective inhibitor of FOXO1 transcriptional activity.[5] It directly
binds to the active, dephosphorylated form of FOXO1, preventing its interaction with DNA and
subsequent gene transcription.[5] This inhibitory action makes AS1842856 a valuable tool for
investigating the physiological and pathological roles of FOXO1 and a potential therapeutic
agent for diseases driven by aberrant FOXO1 activity.

Chemical and Physical Properties

AS1842856 is a quinolone derivative with the following properties:

Property Value Reference

5-amino-7-

(cyclohexylamino)-1-ethyl-6-

IUPAC Name fluoro-4-oxo-1,4-
dihydroquinoline-3-carboxylic
acid

Molecular Formula C1sH22FN30s3

Molecular Weight 347.38 g/mol

CAS Number 836620-48-5

Appearance Solid

Purity =>98% (HPLC)

Solubility DMSO: 5 mg/mL

Mechanism of Action and Selectivity

AS1842856 functions as a direct inhibitor of FOXOL1. It selectively binds to the
dephosphorylated, active form of FOXO1, thereby blocking its transcriptional activity.[5] It does
not bind to the Ser256-phosphorylated, inactive form of FOXO1.[5]

Quantitative Inhibition Data

The inhibitory activity and selectivity of AS1842856 have been characterized in various assays.
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Parameter Value Cell Line/System Reference
FOXOL1 ICso
(Transcriptional 33nM HepG2 cells [5]
Activity)
FOXO3a Inhibition (at
3% HepG2 cells [6]
100 nM AS1842856)
FOXO4 Inhibition (at
20% HepG2 cells [6]
100 nM AS1842856)
PEPCK mRNA
o 37 nM Fao cells [7]
Inhibition ICso
G6Pase mRNA
o 130 nM Fao cells [7]
Inhibition ICso
Glucose Production
43 nM Fao cells [7]

Inhibition ICso

Off-Target Activity:

GSK3 Inhibition

Recent studies have revealed that AS1842856 also exhibits inhibitory activity against Glycogen
Synthase Kinase 3 alpha and beta (GSK30a/f).[8][9][10] A kinome scan demonstrated that at a
concentration of 100 nM, AS1842856 significantly inhibits GSK3A and GSK3B.[8]

% Inhibition (at 100 nM

Kinase Reference
AS1842856)

GSK3A >70% [8]

GSK3B >70% [8]

This off-target activity should be considered when interpreting experimental results, as GSK3 is

also a key regulator of many cellular processes, including those influenced by FOXO1.

Signaling Pathways and Cellular Effects

AS1842856 modulates several key signaling pathways through its inhibition of FOXOL1.
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Insulin Signaling and Glucose Metabolism

FOXOL1 is a central node in the insulin signaling pathway, regulating hepatic glucose
production. AS1842856 mimics the effect of insulin by inhibiting FOXO1, leading to the
downregulation of gluconeogenic genes such as G6Pase and PEPCK.[2]
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Insulin signaling pathway and FOXOL1 inhibition by AS1842856.
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Apoptosis in Cancer Cells

In certain cancer cell types, such as glioblastoma and basal-like breast cancer, FOXO1 can
promote cancer cell survival. Inhibition of FOXO1 by AS1842856 has been shown to induce
apoptosis by upregulating pro-apoptotic genes like FAS and BIM.[11][12][13]

AS1842856

upregulates | upregulates
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Induction of apoptosis by AS1842856 through FOXOL1 inhibition.

Experimental Protocols

The following are detailed protocols for key experiments involving AS1842856.

Western Blotting for Phosphorylated FOXO1

This protocol is for the detection of phosphorylated FOXOL1 in cell lysates.
5.1.1. Nuclear and Cytoplasmic Extraction[7][14][15][16][17]

e Harvest approximately 4 x 107 cells by centrifugation at 12000 rpm for 5 minutes.
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Wash the cell pellet gently with ice-cold PBS.

Resuspend the pellet in 5 pellet volumes of cytoplasmic extraction (CE) buffer (10 mM
HEPES, 60 mM KCI, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6)
supplemented with protease and phosphatase inhibitors.

Incubate on ice for 3 minutes to lyse the cell membrane.

Centrifuge at 1000-1500 rpm for 4 minutes at 4°C. The supernatant contains the cytoplasmic
extract.

Wash the nuclear pellet with CE buffer without NP-40.

Resuspend the nuclear pellet in 1 pellet volume of nuclear extraction (NE) buffer (20 mM
Tris-Cl, 420 mM NaCl, 1.5 mM MgClz, 0.2 mM EDTA, 25% (v/v) glycerol, 1 mM PMSF, pH
8.0) with protease and phosphatase inhibitors.

Incubate on ice for 10 minutes with periodic vortexing.
Centrifuge at maximum speed for 10 minutes at 4°C. The supernatant is the nuclear extract.

Determine protein concentration of both extracts using a Bradford assay.

5.1.2. Western Blot Procedure

Denature 20-30 pg of protein extract by boiling in Laemmli sample buffer for 5 minutes.
Separate proteins on a 10% SDS-PAGE gel.
Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1%
Tween-20) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-FOXOL1 (e.g., Ser256) and
total FOXO1 overnight at 4°C. (Consult antibody datasheet for recommended dilution).

Wash the membrane three times with TBST for 10 minutes each.
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 Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
e Wash the membrane three times with TBST for 10 minutes each.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.

Clonogenic Assay

This assay assesses the effect of AS1842856 on the long-term survival and proliferation of
cancer cells.[11]

Plate single-cell suspensions of cancer cells in 6-well plates at a low density (e.g., 500-1000
cells/well, density should be optimized for each cell line).

Allow cells to attach overnight.

Treat cells with various concentrations of AS1842856 (e.g., 0.1, 0.5, 1 uM) or vehicle control
(DMSO).

Incubate the plates for 7-14 days, depending on the cell line's growth rate, until visible
colonies are formed.

Fix the colonies with a solution of 1:7 acetic acid/methanol.
Stain the colonies with 0.5% crystal violet solution.
Wash the plates with water and allow them to air dry.

Count the number of colonies (typically containing >50 cells).

In Vitro Kinase Assay for GSK3 Inhibition[9][19][20][21]

This assay measures the inhibitory effect of AS1842856 on GSK3 activity.

e Prepare a reaction mixture containing recombinant GSK3[3 enzyme, a specific substrate
(e.g., a phosphopeptide), and kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1
mM EGTA, 2 mM DTT).
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e Add varying concentrations of AS1842856 or a known GSK3 inhibitor (e.g., CHIR-99021) to
the reaction mixture.

« Initiate the kinase reaction by adding ATP (at a concentration close to its Km for GSK3[).
¢ Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

o Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g.,
ADP-Glo™ Kinase Assay), which correlates with kinase activity.

e Calculate the ICso value for AS1842856.

Summary and Future Directions

AS1842856 is a well-characterized, potent, and selective inhibitor of FOXO1, a critical
transcription factor in metabolism and cancer. Its ability to modulate key signaling pathways,
such as insulin signaling and apoptosis, makes it an invaluable tool for researchers. The
discovery of its off-target effects on GSK3 highlights the importance of comprehensive inhibitor
characterization. Future research should continue to explore the therapeutic potential of
AS1842856 in various disease models, taking into account its dual inhibitory activity. The
detailed protocols and data presented in this guide are intended to support and accelerate
these research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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